molecular formula C19H18N4O4S2 B12254039 N-[1-(1,1-dioxo-1,2-benzothiazol-3-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine

N-[1-(1,1-dioxo-1,2-benzothiazol-3-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine

Cat. No.: B12254039
M. Wt: 430.5 g/mol
InChI Key: UTMYACZBSGRNJC-UHFFFAOYSA-N
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Description

N-[1-(1,1-dioxo-1,2-benzothiazol-3-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound that features two benzothiazole rings Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Properties

Molecular Formula

C19H18N4O4S2

Molecular Weight

430.5 g/mol

IUPAC Name

N-[1-(1,1-dioxo-1,2-benzothiazol-3-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C19H18N4O4S2/c1-22(18-14-6-2-4-8-16(14)28(24,25)20-18)13-10-11-23(12-13)19-15-7-3-5-9-17(15)29(26,27)21-19/h2-9,13H,10-12H2,1H3

InChI Key

UTMYACZBSGRNJC-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C4=NS(=O)(=O)C5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,1-dioxo-1,2-benzothiazol-3-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine typically involves the reaction of benzothiazole derivatives with pyrrolidine and methylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters to ensure high yield and purity. The use of catalysts and advanced purification techniques like chromatography may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,1-dioxo-1,2-benzothiazol-3-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of benzothiazole derivatives with different functional groups .

Scientific Research Applications

N-[1-(1,1-dioxo-1,2-benzothiazol-3-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1,1-dioxo-1,2-benzothiazol-3-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1,1-dioxo-1,2-benzothiazol-3-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is unique due to its dual benzothiazole rings and the presence of both pyrrolidine and methyl groups. This combination of structural elements imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

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